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2-(phenoxymethyl)-1H-imidazole

Cat. No.: B12822323
M. Wt: 174.20 g/mol
InChI Key: JMZUTNMUXBNVPD-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)-1H-imidazole (CAS 752924-01-9) is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . As a derivative of the imidazole scaffold, it serves as a valuable synthon in medicinal chemistry for the development of novel therapeutic agents . The imidazole ring is a fundamental building block in biology and pharmacology, found in natural products like histidine and histamine, and is the core structure in a wide array of commercially available drugs . This compound is of significant interest in antibacterial research. Studies on structurally similar 4,5-diphenyl-1H-imidazole derivatives have demonstrated potent antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, the phenoxymethyl side chain is a feature of interest in synthetic chemistry, accessible via efficient, modern methods such as solvent-free, microwave-assisted ring-opening of phenyl glycidyl ether with imidazoles . This method enhances reaction efficiency, making it particularly suited for high-throughput screening in drug discovery programs . The broader class of imidazole derivatives to which this compound belongs exhibits a diverse range of biological activities, including antifungal, anti-inflammatory, antitumor, and antiviral properties . The presence of the imidazole ring, known for its amphoteric nature and ability to improve pharmacokinetic parameters like solubility, makes this compound a versatile intermediate for optimizing drug candidates . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B12822323 2-(phenoxymethyl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-(phenoxymethyl)-1H-imidazole

InChI

InChI=1S/C10H10N2O/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-7H,8H2,(H,11,12)

InChI Key

JMZUTNMUXBNVPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=CN2

Origin of Product

United States

Synthetic Methodologies for 2 Phenoxymethyl 1h Imidazole and Analogues

Core Imidazole (B134444) Ring Synthesis Strategies

The formation of the central heterocyclic ring is a critical step in the synthesis of these compounds. Methodologies often involve cyclization and condensation reactions, with a growing emphasis on efficient one-pot procedures.

Cyclization Reactions with Phenol (B47542) and Imidazole Precursors

While direct cyclization of phenol and imidazole precursors to form 2-(phenoxymethyl)-1H-imidazole is not extensively documented, related strategies for imidazole synthesis can be considered. One potential approach involves the reaction of phenoxyacetonitrile (B46853) with an amidine. This type of reaction is a known method for constructing imidazole rings, where the nitrile provides one carbon atom and the amidine contributes the remaining atoms of the imidazole ring.

Another theoretical pathway could involve the cyclization of a phenoxy-substituted diketone with an amidine, which is a known route for forming substituted imidazoles. nih.gov The reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849), known as the Debus synthesis, is a foundational method for creating imidazoles, and could be adapted by using phenoxy-containing starting materials.

Condensation Reactions for Benzimidazole (B57391) Scaffold Formation

The synthesis of 2-(phenoxymethyl)-1H-benzimidazole, a key analogue, is well-established and typically involves the condensation of ortho-phenylenediamine (OPD) with phenoxyacetic acid. This reaction is a specific application of the Phillips benzimidazole synthesis. The condensation is generally carried out under acidic conditions, such as in the presence of 4N HCl, and requires heating under reflux for several hours. arabjchem.orgarabjchem.org The reaction proceeds by initial formation of an amide between one of the amino groups of OPD and the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

The versatility of this method allows for the synthesis of a wide range of substituted analogues by using appropriately substituted ortho-phenylenediamines or phenoxyacetic acids. nih.govgoogle.com For example, using substituted phenoxyacetic acids leads to modifications in the phenoxymethyl (B101242) moiety. nih.gov Similarly, employing substituted o-phenylenediamines results in derivatives with substituents on the benzene (B151609) ring of the benzimidazole core. Various catalysts, including ammonium (B1175870) chloride, have been utilized to promote this condensation, sometimes offering greener and more economically viable routes. rasayanjournal.co.in

Table 1: Synthesis of 2-(Phenoxymethyl)-1H-benzimidazole via Condensation

Reactant 1Reactant 2ConditionsProductYield (%)Reference
o-phenylenediamine (B120857)Phenoxyacetic acid4N HCl, reflux2-(Phenoxymethyl)-1H-benzimidazole80 arabjchem.org
o-phenylenediaminePhenoxyacetic acid4N HCl, reflux2-(Phenoxymethyl)-1H-benzimidazoleNot specified arabjchem.org
o-phenylenediaminep-chlorobenzoic acidNH4Cl, ethanol, 80°C2-(4-chlorophenyl)-1H-benzimidazole78.88 rasayanjournal.co.in
o-phenylenediamineSalicylic acidNH4Cl, ethanol, 80°C2-(2-hydroxyphenyl)-1H-benzimidazoleNot specified rasayanjournal.co.in

One-Pot Synthesis Approaches

To improve efficiency and reduce waste, one-pot syntheses for 2-substituted benzimidazoles have been developed. These methods often involve the condensation of o-phenylenediamine with an aldehyde in the presence of an oxidizing agent and a catalyst. organic-chemistry.orgresearchgate.net For the synthesis of 2-(phenoxymethyl) analogues, phenoxyacetaldehyde (B1585835) or a related derivative could be used as the aldehyde component.

One reported one-pot synthesis for a related series, 2-(phenoxymethyl)-1-phenyl-1H-benzo[d]imidazoles, involves the condensation of N1-phenylbenzene-1,2-diamine dihydrochloride (B599025) with substituted phenoxyacetic acids in refluxing water. This approach provides good yields and demonstrates the feasibility of a one-pot strategy for this class of compounds. The use of water as a solvent also highlights the green chemistry aspects of this methodology. Other one-pot methods for 2-substituted benzimidazoles utilize various catalytic systems, such as ammonium chloride, which can be performed under solvent-free conditions or in environmentally benign solvents like ethanol. rasayanjournal.co.inbohrium.com

Functionalization and Derivatization Strategies

Once the core imidazole or benzimidazole ring is formed, further modifications can be made to the molecule to generate a diverse range of derivatives. These strategies typically target the nitrogen atoms of the heterocyclic ring or the phenoxymethyl side chain.

Substitution at Nitrogen Atoms of the Imidazole/Benzimidazole Ring

The nitrogen atom(s) of the imidazole or benzimidazole ring are common sites for functionalization. N-alkylation is a frequently employed strategy to introduce various alkyl or substituted alkyl groups. For instance, 2-(phenoxymethyl)-1H-benzimidazole can be reacted with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in an anhydrous solvent such as acetone. arabjchem.org This reaction yields ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate, which can be further derivatized. arabjchem.orgarabjchem.org

This ester derivative can then be converted to the corresponding acetohydrazide by treatment with hydrazine (B178648) hydrate. arabjchem.orgarabjchem.org The resulting hydrazide serves as a versatile intermediate for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles, attached to the benzimidazole nitrogen. arabjchem.org This highlights a multi-step derivatization strategy starting from the N-alkylation of the benzimidazole core. The choice of alkylating agent allows for the introduction of a wide variety of functional groups at the N-1 position, significantly influencing the properties of the final compound. acs.org

Table 2: N-Alkylation and Subsequent Derivatization of 2-(Phenoxymethyl)-1H-benzimidazole

Starting MaterialReagent(s)ProductReference
2-(Phenoxymethyl)-1H-benzimidazoleEthyl chloroacetate, K2CO3Ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate arabjchem.orgarabjchem.org
Ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetateHydrazine hydrate2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide arabjchem.orgarabjchem.org

Modification of the Phenoxymethyl Moiety

Modification of the phenoxymethyl side chain is another key strategy for creating analogues. This is most commonly achieved by starting with a substituted phenoxyacetic acid in the initial condensation reaction to form the benzimidazole ring. nih.govgoogle.com For example, reacting o-phenylenediamine with 4-chlorophenoxyacetic acid or p-toloxyacetic acid yields the corresponding 2-((4-chlorophenoxy)methyl)- and 2-((p-tolyloxy)methyl)-1H-benzimidazoles, respectively. google.com

This approach allows for the introduction of a wide array of substituents onto the phenyl ring of the phenoxymethyl group, including alkyl, alkoxy, and halogen groups. google.com The synthesis of a series of 2-((substituted phenoxy)methyl)-1H-benzo[d]imidazoles has been reported, demonstrating the broad scope of this method. nih.gov These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds. Further derivatization of these substituted analogues can then be carried out, for example, by N-alkylation as described in the previous section, to create even more complex molecules. nih.gov

Introduction of Fused Heterocyclic Systems (e.g., Oxadiazole)

The fusion of an imidazole ring with other heterocyclic systems, such as oxadiazoles, can lead to novel compounds with unique chemical properties and biological activities. The 1,2,4-oxadiazole (B8745197) ring, in particular, is a common pharmacophore in drug discovery. nih.gov The synthesis of such fused systems often involves multi-step reactions, starting with the appropriately functionalized imidazole precursor.

One common method for the synthesis of 1,2,4-oxadiazoles involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. nih.govrjptonline.org This can be adapted to create imidazole-fused oxadiazoles. For instance, a this compound-carboxamidoxime could be reacted with various acylating agents to yield the desired fused-ring system. The reaction conditions for these cyclizations can vary, with some methods employing microwave irradiation to accelerate the process. nih.gov

Another approach is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.gov While this method is also utilized for 1,2,4-oxadiazole formation, its application to complex imidazole substrates would require careful selection of reactants and conditions to ensure regioselectivity and avoid unwanted side reactions. nih.gov The Betti-Pfitzinger reaction has also been explored for the synthesis of complex heterocyclic systems, which could potentially be adapted for the creation of imidazole-fused structures.

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry offers a range of advanced techniques and conditions that can significantly improve the efficiency, selectivity, and environmental footprint of chemical reactions. These methods have been successfully applied to the synthesis of this compound and its analogues.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. asianpubs.orgjetir.org The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purer products. asianpubs.orgjetir.orgmdpi.com This technique has been successfully employed in the synthesis of various imidazole derivatives. jetir.orgmdpi.comnih.gov

For example, the condensation of dicarbonyl compounds, aldehydes, and ammonia to form substituted imidazoles can be efficiently carried out under microwave irradiation. jetir.org This one-pot, three-component reaction is a versatile method for accessing a wide range of imidazole analogues. jetir.org The use of solvents can sometimes be eliminated in microwave-assisted synthesis, leading to more environmentally friendly "green" chemistry protocols. jetir.org

The following table summarizes some examples of microwave-assisted synthesis of imidazole derivatives, highlighting the significant reduction in reaction time and improvement in yield compared to conventional heating methods.

ProductReactantsCatalyst/SolventReaction Time (Microwave)Yield (Microwave)
2,4,5-Triphenyl-1H-imidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic Acid1-3 minutesHigh
2-Methyl-α-(phenoxymethyl)-1H-imidazole-1-ethanol2-Methylimidazole, Phenoxy-methyloxiraneNone1 minute49%
α-(Phenoxymethyl)-1H-imidazole-1-ethanolImidazole, Phenoxy-methyloxiraneNone1 minute53%
1,2-disubstituted benzimidazolesN-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)35-10 minutes86-99%

This table is for illustrative purposes and synthesizes data from multiple sources. jetir.orgmdpi.comnih.gov

Both metal-catalyzed and metal-free synthetic protocols have been developed for the synthesis of imidazole derivatives, each offering distinct advantages.

Metal-Catalyzed Protocols:

Transition metal catalysts, such as copper, palladium, and ruthenium, have been widely used to facilitate the formation of the imidazole ring. researchgate.net These catalysts can enable reactions to proceed under milder conditions and with greater efficiency. For instance, copper-catalyzed multi-component reactions of aldehydes, 2-aminopyridines, and terminal alkynes have been used to synthesize imidazo[1,2-a]pyridines. Metal-organic frameworks (MOFs), such as MIL-53(Fe), have also been employed as reusable heterogeneous catalysts for the synthesis of 2-aryl-1H-benzimidazoles. chemmethod.com The use of nano-particle catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has also been reported for the eco-friendly synthesis of 1H-benzo[d]imidazole derivatives. semanticscholar.org

Metal-Free Protocols:

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the potential toxicity and environmental impact of residual metals in the final products. nih.govresearchgate.net These protocols often utilize organic catalysts or proceed under catalyst-free conditions. One such method involves the one-pot reaction of arylmethylamines and 1,2-dicarbonyls or benzoin, using a catalytic amount of acetic acid under aerobic conditions to afford polysubstituted imidazoles in high yields. nih.gov Another metal-free approach is the intramolecular amination of aryl iodides in water, which allows for the synthesis of benzimidazole derivatives without the need for any additional reagents or catalysts. mdpi.com Solvent-free, one-pot synthesis of imidazole derivatives has also been achieved by heating a mixture of o-phenylenediamines, an aromatic aldehyde, and ammonium acetate. asianpubs.org

The choice between a metal-catalyzed and a metal-free protocol depends on factors such as the desired product, the availability and cost of the catalyst, and the environmental and safety considerations of the process.

The regioselective synthesis of substituted imidazoles is crucial for controlling the position of functional groups on the imidazole ring, which in turn influences the biological activity of the molecule. Various strategies have been developed to achieve high regioselectivity in imidazole synthesis.

One approach involves the use of directing groups on the starting materials to guide the cyclization reaction to a specific position. For example, in the synthesis of highly substituted imidazoles from electron-withdrawing group-substituted allenyl sulfonamides and amines, the substituents on the nitrogen atoms of the amines were found to control the regioselectivity of the cyclization, leading to the formation of either 4- or 5-functionalized imidazoles. nih.gov

Another strategy is the modification of existing imidazole scaffolds. The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a versatile method for preparing a variety of substituted imidazoles. mdpi.com By choosing the appropriate aldehyde and TosMIC derivative, specific substitution patterns can be achieved. The reaction of 5-aryl-4-trifluoroacetyltriazoles with aryl halides can lead to the regiospecific formation of 2-aryltriazoles. nih.gov

The choice of reaction conditions, such as the base and solvent, can also play a critical role in determining the regiochemical outcome of the reaction. For instance, in the alkylation of 5-aryl-4-trifluoroacetyltriazoles, the use of sodium carbonate as a base in DMF was found to preferentially yield 2-substituted triazoles. nih.gov Careful optimization of these parameters is often necessary to achieve the desired regioselectivity.

Scale-Up and Process Optimization Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial production process, known as scale-up, presents numerous challenges. ascendiacdmo.comsenieer.comnih.gov Careful process optimization is required to ensure that the synthesis remains efficient, safe, and economically viable at a larger scale.

One of the primary considerations in scaling up the synthesis of this compound and its analogues is the management of reaction parameters such as temperature, pressure, and mixing. senieer.com Reactions that are easily controlled in a small flask may become difficult to manage in a large reactor. The use of continuous flow reactors can offer advantages in this regard, allowing for better control over reaction conditions and improved safety, especially for exothermic or hazardous reactions. researchgate.net

Process optimization also involves minimizing the number of synthetic steps, reducing waste, and using cost-effective and readily available starting materials. senieer.com Green chemistry principles are increasingly being incorporated into scale-up processes, with a focus on using less hazardous solvents and reagents, and developing catalytic methods that allow for catalyst recycling. researchgate.net

For pharmaceutical applications, adherence to Good Manufacturing Practices (GMP) is essential during scale-up. researchgate.net This includes rigorous quality control of raw materials and final products, as well as thorough documentation of the entire manufacturing process. ascendiacdmo.com The development of a robust and reproducible synthesis is critical for ensuring the consistent quality of the active pharmaceutical ingredient (API).

The following table highlights key considerations for the scale-up and process optimization of imidazole synthesis:

ConsiderationKey Aspects
Reaction Conditions Precise control of temperature, pressure, and mixing; evaluation of batch vs. continuous processing. senieer.comresearchgate.net
Safety Hazard analysis of reagents and reaction conditions; implementation of appropriate safety measures. researchgate.net
Efficiency and Cost Optimization of reaction yield; use of inexpensive and readily available starting materials; minimization of synthetic steps. senieer.com
Green Chemistry Use of environmentally benign solvents and reagents; development of recyclable catalysts. researchgate.net
Quality Control Stringent analysis of raw materials and final products; adherence to GMP guidelines. ascendiacdmo.com
Regulatory Compliance Thorough documentation of the manufacturing process to meet regulatory requirements. ascendiacdmo.com

Molecular Structure and Electronic Properties: Theoretical and Spectroscopic Investigations of 2 Phenoxymethyl 1h Imidazole Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intricacies of molecular systems. For 2-(phenoxymethyl)-1H-imidazole, these calculations provide a window into its electronic structure and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. malayajournal.orgirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability; a larger gap implies higher stability and lower reactivity. irjweb.com

For imidazole (B134444) derivatives, the HOMO is often localized over the imidazole and phenyl rings, indicating these are the primary sites for electron donation. malayajournal.org The LUMO, conversely, is typically distributed over the imidazole and any electron-withdrawing groups, marking it as the electron-accepting region. malayajournal.org The energy of these orbitals and their gap can be tuned by introducing different substituent groups. rsc.org In a study on a related imidazole derivative, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.org This relatively small energy gap suggests the potential for charge transfer within the molecule. malayajournal.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Imidazole Derivative

Parameter Energy (eV)
HOMO -5.2822
LUMO -1.2715
Energy Gap (ΔE) 4.0106

Data sourced from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular bonding and interactions among bonds. uni-muenchen.de It provides a chemical picture of a molecule in terms of localized bonds and lone pairs. wisc.edu NBO analysis helps to understand charge delocalization and hyperconjugative interactions, which contribute to the stability of the molecule. acadpubl.eu

Conformational Analysis and Molecular Geometry

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. Theoretical calculations, particularly using DFT methods, are crucial for determining the most stable conformation of this compound. researchgate.net These studies involve optimizing the molecular geometry to find the lowest energy structure.

Spectroscopic Elucidation Techniques for Characterization

Spectroscopic techniques are fundamental for the structural confirmation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the detailed structure of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule, respectively. researchgate.nethilarispublisher.com The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment.

In the ¹H NMR spectrum of related imidazole derivatives, the protons of the imidazole ring, the phenoxy group, and the methylene (B1212753) bridge (—O-CH₂—) exhibit characteristic signals. mdpi.comtsijournals.com For instance, the methylene protons typically appear as a singlet, while the aromatic protons of the phenyl and imidazole rings show up as multiplets in specific regions of the spectrum. tsijournals.com

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. mdpi.com The chemical shifts of the carbons in the imidazole ring, the phenyl group, and the methylene bridge are all identifiable and contribute to the complete structural assignment. jcsp.org.pkmdpi.com

Table 2: Representative ¹H NMR Chemical Shifts for an Imidazole Derivative

Proton Chemical Shift (δ ppm)
Aromatic-H 6.85-7.46
-O-CH₂- 3.92-4.27
CH (imidazole) 6.93

Data based on α-(Phenoxymethyl)-1H-imidazole-1-ethanol. mdpi.com

Table 3: Representative ¹³C NMR Chemical Shifts for an Imidazole Derivative

Carbon Chemical Shift (δ ppm)
Aromatic-C 114.57-158.18
-O-CH₂- 68.72-69.29
C (imidazole) 119.84-137.84

Data based on α-(Phenoxymethyl)-1H-imidazole-1-ethanol. mdpi.com

Table of Compounds Mentioned

Compound Name
This compound
α-(Phenoxymethyl)-1H-imidazole-1-ethanol
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. The principle of IR spectroscopy relies on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., C-H, N-H, C-O, C=N) vibrates at a characteristic frequency, resulting in a unique spectrum of absorption bands that serves as a molecular fingerprint.

For this compound, the IR spectrum is expected to display a combination of absorption bands corresponding to the vibrations of the imidazole ring, the phenoxy group, and the methylene bridge that connects them. Analysis of the spectrum allows for the confirmation of key structural features.

Detailed Research Findings:

N-H Stretching: The imidazole ring contains a secondary amine (N-H) group. This bond typically produces a broad absorption band in the region of 3100-3400 cm⁻¹. This broadening is a result of hydrogen bonding between molecules in the solid or liquid state.

Aromatic C-H Stretching: Both the phenyl ring and the imidazole ring contain C-H bonds. These stretching vibrations are expected to appear as sharp, medium-to-weak bands at wavenumbers above 3000 cm⁻¹. For the closely related 2-(phenoxymethyl)-1H-benzimidazole, this band is observed at 3049 cm⁻¹. hilarispublisher.com

Aliphatic C-H Stretching: The methylene (-CH₂-) bridge connecting the imidazole and phenoxy moieties features sp³-hybridized C-H bonds. These give rise to stretching vibrations that typically occur just below 3000 cm⁻¹. One would expect to see asymmetric and symmetric stretching bands in the range of 2960-2850 cm⁻¹. In the benzimidazole (B57391) analogue, a C-H stretch from the methylene group is reported at 2898 cm⁻¹. hilarispublisher.com

C=C and C=N Stretching: The aromatic rings (phenyl and imidazole) contain C=C and C=N double bonds. Their stretching vibrations are found in the 1450-1650 cm⁻¹ region of the spectrum. These bands are often sharp and can be useful for confirming the presence of the aromatic systems.

Aryl Ether C-O Stretching: The most characteristic bands for the phenoxymethyl (B101242) group are the asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage (Ar-O-CH₂). The asymmetric C-O-C stretch is expected to produce a strong, sharp band around 1260-1220 cm⁻¹. The symmetric stretch typically appears as a strong band in the 1070-1020 cm⁻¹ range. For 2-(phenoxymethyl)-1H-benzimidazole, these bands are documented at 1250 cm⁻¹ and 1056 cm⁻¹. hilarispublisher.com

The following table summarizes the expected IR absorption bands for the key functional groups in this compound.

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Intensity
Imidazole N-HN-H Stretch~3100 - 3400Broad, Medium
Aromatic C-HC-H Stretch~3000 - 3100Medium-Weak
Aliphatic C-H (Methylene)C-H Stretch~2850 - 2960Medium
Imidazole & Phenyl RingsC=N, C=C Stretch~1450 - 1650Medium-Strong
Aryl-Alkyl Ether (Asymmetric)C-O-C Stretch~1220 - 1260Strong
Aryl-Alkyl Ether (Symmetric)C-O-C Stretch~1020 - 1070Strong

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In this technique, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The molecular formula for this compound is C₁₀H₁₀N₂O. This corresponds to a monoisotopic mass of approximately 174.08 Da. nih.gov In an electron ionization (EI) mass spectrum, the parent molecule loses an electron to form the molecular ion, [M]•+, which would be observed at an m/z value corresponding to the molecule's mass.

Detailed Research Findings:

The mass spectrum of this compound is expected to show a distinct molecular ion peak ([M]•+) at m/z 174 . This peak confirms the molecular weight of the compound. The high stability of the aromatic imidazole and phenyl rings suggests that this peak will be of significant intensity.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragment ions provides valuable structural information. A plausible fragmentation pathway for this compound would involve the cleavage of the bonds in the ether linkage, which are typically the weakest points in the structure.

Key expected fragments include:

m/z 81: This prominent peak would result from the cleavage of the C-O bond between the methylene group and the phenoxy oxygen. This fragmentation forms a stable 2-(methyl)-1H-imidazolium cation ([C₄H₅N₂]⁺) and a neutral phenoxy radical (•OPh). The stability of the resulting cation makes this a highly probable fragmentation pathway.

m/z 93: This peak corresponds to the phenoxy cation ([C₆H₅O]⁺), formed by cleavage on the other side of the ether oxygen.

m/z 77: Loss of a carbonyl group (CO) from the m/z 93 fragment could lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. This fragment is a common indicator of a phenyl group in a molecule. nih.gov

m/z 54: This fragment could arise from the further breakdown of the m/z 81 imidazolium (B1220033) fragment. The loss of a neutral hydrogen cyanide molecule (HCN) from the imidazole ring, a characteristic fragmentation for imidazoles, would result in a cation at m/z 54 ([C₃H₄N]⁺). researchgate.net

The following table details the plausible mass fragments for this compound.

Interactive Table: Plausible Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment Ion StructureFormula of FragmentDescription
174[C₆H₅OCH₂-C₃H₃N₂H]•⁺[C₁₀H₁₀N₂O]•⁺Molecular Ion ([M]•⁺)
81[CH₂-C₃H₃N₂H]⁺[C₄H₅N₂]⁺Cleavage of the C-O ether bond (loss of •OPh)
93[C₆H₅O]⁺[C₆H₅O]⁺Phenoxy cation
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation (from loss of CO from m/z 93)
54[C₃H₄N]⁺[C₃H₄N]⁺Loss of HCN from the m/z 81 fragment

Structure Activity Relationship Sar Studies of 2 Phenoxymethyl 1h Imidazole Derivatives

Correlating Substituent Effects on Biological Activity

The biological activity of 2-(phenoxymethyl)-1H-imidazole and its benzimidazole (B57391) analogs is profoundly influenced by the nature and position of substituents on the aromatic rings. The electronic properties, size, and lipophilicity of these substituents can dictate the molecule's ability to interact with specific enzymes or receptors.

Research has shown that the introduction of different functional groups leads to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. indexcopernicus.comresearchgate.netekb.eg For instance, in a series of 2-(substituted phenyl)-1H-benzimidazole derivatives, the type of substituent on the phenyl ring was critical for antibacterial potency. Studies revealed that meta-substituents, such as 3-NHSO2CH3, enhanced antibacterial activity, whereas para-substituents tended to diminish it. nih.gov Similarly, strong electron-withdrawing groups on the phenyl ring have been associated with better activity profiles compared to electron-donating groups in certain series of antibacterial benzimidazoles. nih.gov

In the context of anti-inflammatory activity, modifications to a 2-phenyl substituent on a benzimidazole core demonstrated clear SAR trends. For one series targeting the hTRPV-1 receptor, a 4-trifluoromethyl (-CF3) group on the phenyl ring resulted in a potent antagonist with an IC50 value of 22 nM. mdpi.com Replacing this electron-withdrawing group with less electronegative or smaller groups like tert-butyl, methyl, or fluorine led to a significant decrease in activity, highlighting the importance of this specific electronic and steric configuration at the para position. mdpi.com

Furthermore, the lipophilicity of substituents plays a vital role. In a study of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, increasing the length of the N-1 alkyl chain from one to seven carbons generally led to a linear increase in anticancer effects. nih.gov This suggests that enhanced lipophilicity can improve membrane permeation and, consequently, biological activity. nih.gov Specifically, compounds with pentyl and heptyl substitutions at the N-1 position were found to be the most effective anticancer molecules in the series studied. nih.gov

Table 1: Effect of Phenyl Ring Substituents on the Biological Activity of Benzimidazole Derivatives

Impact of Modifications on the Phenoxymethyl (B101242) Moiety

Modifications to the phenoxymethyl group at the 2-position of the imidazole (B134444) or benzimidazole ring are critical for tuning the compound's interaction with its biological target. This moiety often fits into a specific binding pocket, and alterations can significantly affect binding affinity and selectivity.

Studies on related 2-phenyl-benzimidazoles provide valuable insights. For example, the substitution pattern on the phenyl ring is a key determinant of activity. In one study, an unsubstituted phenyl ring at the C2 position was preferred for COX-1, COX-2, and 5-lipoxygenase inhibition. nih.gov The introduction of substituents can either enhance or diminish activity depending on the target. For instance, a hydrophilic group at the R5 position (para-position) of the 2-phenyl ring enhances COX-2 inhibition, while a lipophilic group at the same position favors COX-1 inhibition. nih.gov

Furthermore, the nature of the linker between the core and the phenyl ring is crucial. While the target compound features a flexible -O-CH2- (oxymethyl) linker, related studies have explored other connections. The length and rigidity of this linker can influence the orientation of the phenyl ring within the receptor's binding site. mdpi.com A study on 1,2,6-trisubstituted benzimidazoles found that anti-inflammatory activity was inversely related to the length of the linker between the carboxyl group and the C2 position of the benzimidazole core. mdpi.comnih.gov This indicates that an optimal distance and geometry between the core and peripheral functionalities are necessary for potent activity.

Influence of Substitutions on the Imidazole/Benzimidazole Core

Substitutions on the imidazole or benzimidazole nucleus itself are a cornerstone of SAR studies, as they can modulate the electronic properties, solubility, and metabolic stability of the entire molecule. nih.gov The N1, C5, and C6 positions are common points of modification that significantly influence biological outcomes. mdpi.com

For anti-inflammatory agents, substitution at the N1 position with a benzyl (B1604629) group has been shown to enhance activity. mdpi.comnih.gov In a series of N-alkylated benzimidazoles, increasing the hydrophobicity with longer alkyl chains at N-1 resulted in improved antiproliferative activity. nih.gov

The C5 and C6 positions of the benzimidazole ring are also critical. Electron-withdrawing groups at these positions often lead to increased potency. For example, a compound with an electron-withdrawing nitro group at the 6-position was found to be more active as an anti-inflammatory agent than derivatives with electron-donating groups. mdpi.com Similarly, the introduction of electron-withdrawing groups like chloro (Cl) and trifluoromethyl (CF3) at the 5-position significantly boosts antibacterial potency, while electron-donating groups like methyl reduce it. nih.gov This suggests that reducing the electron density of the benzimidazole ring can be a favorable strategy for enhancing certain biological activities.

Table 2: Influence of Benzimidazole Core Substitution on Antimicrobial Activity

Rational Design Principles for Enhanced Potency and Selectivity

Rational drug design leverages SAR data to create new molecules with improved therapeutic profiles. For this compound derivatives, key design principles involve scaffold hybridization, isosteric replacement, and structural optimization based on known binding modes. semanticscholar.orgrsc.org

One successful strategy is molecular hybridization, where the benzimidazole scaffold is combined with other known bioactive motifs to create hybrid molecules with potentially synergistic or enhanced effects. semanticscholar.org For example, benzimidazole has been hybridized with triazole and quinazoline (B50416) moieties to enhance antibacterial activity. nih.govnih.gov The rationale is that the hybrid molecule may interact with multiple targets or have an improved binding affinity for a single target.

Another principle is the optimization of substituents based on established SAR. If studies show that electron-withdrawing groups at a specific position enhance activity, new derivatives will be synthesized incorporating potent electron-withdrawing groups to maximize this effect. nih.gov For instance, the design of potent and selective EGFR inhibitors has been achieved by modifying imidazole derivatives to optimize interactions within the EGFR active site, leading to compounds with IC50 values in the nanomolar range. nih.gov The rational design process for these inhibitors often involves ensuring that key heterocyclic nitrogen atoms can act as hydrogen-bond acceptors to fit within the adenine (B156593) binding pocket of the kinase. nih.gov

Furthermore, structural modifications are made to improve selectivity. For example, in the development of PI3Kδ inhibitors, a 2-difluoromethylbenzimidazole derivative was identified as a moderately active compound. frontiersin.org Subsequent rational design, keeping this optimal group at the C(5) position while modifying other parts of the molecule, led to the development of highly potent and selective inhibitors. frontiersin.org

Pharmacophore Modeling for Target Identification

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trresearchgate.net This model serves as a template for designing new molecules or for virtual screening of compound libraries to identify new potential leads. dergipark.org.tr

For imidazole and benzimidazole derivatives, pharmacophore models typically highlight several key features. tandfonline.comresearchgate.net These often include:

Aromatic Rings (R): The benzimidazole core and the phenoxy ring are crucial hydrophobic and π-stacking interaction sites. tandfonline.comresearchgate.net

Hydrogen Bond Acceptors (A): The nitrogen atoms of the imidazole ring are key hydrogen bond acceptors, often interacting with residues like Met769 in kinase binding sites. frontiersin.org

Hydrophobic Features (H): Alkyl or aryl substituents contribute to hydrophobic interactions within the target's binding pocket, which is essential for affinity. tandfonline.comresearchgate.net

A typical pharmacophore hypothesis for benzimidazole-based agonists of the Farnesoid X receptor (FXR) was identified as HHHRR, consisting of three hydrophobic features and two aromatic rings. tandfonline.comresearchgate.netnih.gov This model successfully guided the development of a 3D-QSAR model with high predictive power. nih.gov

Pharmacophore models can be generated using either a ligand-based or structure-based approach. dergipark.org.tr In ligand-based modeling, a set of known active molecules is superimposed to identify common chemical features. dergipark.org.tr In the structure-based approach, the known 3D structure of the biological target is used to define the key interaction points within the binding site. dergipark.org.tr Both methods are instrumental in understanding the molecular requirements for activity and in the rational design of new, more effective this compound derivatives. dovepress.com

Biological Activities and Mechanistic Insights of 2 Phenoxymethyl 1h Imidazole Analogues

Antimicrobial Activities

The imidazole (B134444) core is a well-established pharmacophore in numerous antimicrobial drugs. sphinxsai.com Analogues of 2-(phenoxymethyl)-1H-imidazole have demonstrated significant potential in combating a range of pathogenic microbes, including bacteria, fungi, and viruses.

Antibacterial Potentials and Mechanism of Action

Derivatives of the this compound scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria. A study involving N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives found that certain compounds exhibited significant antibacterial activity against Bacillus subtilis, Bacillus pumilus, Escherichia coli, and Pseudomonas aeruginosa when compared to the standard drug Ciprofloxacin. ijrti.org Similarly, novel 1,3,4-oxadiazoles incorporating a 2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl moiety showed moderate activity against bacterial strains. nih.gov

Other related imidazole structures have also been investigated. A series of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives demonstrated potent inhibition of several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 256 nmol/mL. plu.mx One compound, 2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole, was particularly effective against S. aureus with an MIC of 8 nmol/mL, outperforming both ciprofloxacin and amoxicillin. plu.mx Furthermore, various 2-phenyl-1H-benzimidazole derivatives have shown efficacy, with some compounds inhibiting Gram-positive bacteria like Enterococcus faecalis and S. aureus at MIC values between 50-400 μg/mL, and others acting against Gram-negative bacteria such as E. coli and P. aeruginosa at similar concentrations. spast.orgresearchgate.net

The mechanism of action for many imidazole-based antibacterials, particularly nitroimidazole derivatives, involves the reduction of the nitro group under anaerobic conditions to form a short-lived nitro radical anion. nih.gov This radical is unstable and can induce damage to bacterial DNA and other crucial macromolecules, leading to cell death. nih.govresearchgate.net Another potential mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for bacterial DNA replication. researchgate.net

Antibacterial Activity of this compound Analogues and Related Compounds
Compound ClassBacterial StrainsActivity (MIC)Reference
N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivativesB. subtilis, B. pumilus, E. coli, P. aeruginosaSignificant activity compared to Ciprofloxacin ijrti.org
2-ethyl-1-(4-pentoxy)phenyl-1H-imidazoleS. aureus8 nmol/mL plu.mx
2-phenyl-1H-benzimidazole derivativesE. faecalis, S. aureus50-400 µg/mL researchgate.net
2-phenyl-1H-benzimidazole derivativesE. coli, P. aeruginosa50-400 µg/mL researchgate.net
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleK. pneumoniae, E. coli41 µM nih.gov

Antifungal Activities and Mechanism of Action

Imidazole derivatives are renowned for their antifungal properties, forming the basis of many clinically used antimycotic drugs. sphinxsai.com The primary mechanism of action for imidazole antifungals is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. nih.govcabidigitallibrary.org This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govsemanticscholar.org By disrupting ergosterol synthesis, these compounds alter membrane permeability and interfere with the function of membrane-bound enzymes, ultimately leading to fungal cell death. nih.govsemanticscholar.org Additionally, this disruption can lead to the intracellular accumulation of toxic concentrations of hydrogen peroxide, contributing to the deterioration of subcellular organelles. nih.govsemanticscholar.org

Analogues of this compound have demonstrated this activity. For instance, synthesized 2-phenoxymethylbenzimidazoles showed potent fungicidal activity against Botrytis cinerea, Fusarium solani, and Rhizoctonia solani, with some compounds achieving 100% inhibition at concentrations between 200–1000 ppm. researchgate.net Other studies on related structures, such as aromatic biphenyl ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, were found to be more active than the reference drug fluconazole against various Candida species. nih.gov One derivative showed mean MIC values of 1.7 ± 1.4 μg/mL against C. albicans and 1.9 ± 2.0 μg/mL against non-albicans Candida species. nih.gov N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives also displayed moderate to potent activity against C. albicans and Aspergillus niger, with MIC values as low as 64 μg/mL for both strains. nih.gov

Antifungal Activity of this compound Analogues and Related Compounds
Compound ClassFungal StrainsActivity (MIC)Reference
2-PhenoxymethylbenzimidazolesB. sinerea, F. solani, R. solani100% inhibition at 200-1000 ppm researchgate.net
Aromatic biphenyl ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanolC. albicans1.7 ± 1.4 µg/mL nih.gov
Aromatic biphenyl ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanolnon-albicans Candida species1.9 ± 2.0 µg/mL nih.gov
N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivativesC. albicans, A. niger64 µg/mL nih.gov
1H-2,4 triazole 2,4,5-tri aryl imidazole derivativesAspergillus FlavusGood activity at 500-1000 µg/mL sphinxsai.com

Antiviral Activities

The antiviral potential of imidazole-containing compounds has been explored against a variety of DNA and RNA viruses. A series of 2-(substituted phenyl)-1H-imidazole derivatives were evaluated for their activity against several viral strains, including herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), Coxsackie virus B4, and vesicular stomatitis virus. nih.gov Similarly, a study on seventy-six 2-phenylbenzimidazole analogues revealed significant antiviral profiles, with one compound showing immense activity against vaccinia virus (EC₅₀ = 0.1 μM) and others demonstrating promising inhibition of bovine viral diarrhea virus (BVDV), a surrogate for the hepatitis C virus, with EC₅₀ values between 0.8 and 1.5 μM. researchgate.netnih.gov

The mechanism for these antiviral actions can vary. Some compounds target viral proteins directly. For example, certain 2-phenylbenzimidazole derivatives were found to inhibit the NS5B RdRp (RNA-dependent RNA polymerase) of BVDV and HCV. researchgate.net An alternative and intriguing mechanism involves targeting host cell machinery that the virus hijacks for its replication. A group of 2-phenylimidazopyridines was found to exert its antiviral effect through an action on the host cell's Golgi apparatus, which could provide a novel approach to overcoming drug resistance. nih.gov Other derivatives, such as 1-{[2-(phenoxy)ethoxy]methyl}uracils, have been shown to inhibit human immunodeficiency virus type 1 (HIV-1) in vitro. researchgate.net

Anticancer / Antiproliferative Activities

Beyond their antimicrobial effects, this compound analogues and related benzimidazole (B57391) structures have emerged as promising scaffolds for the development of anticancer agents. nih.govijirt.org Their mode of action often involves the induction of programmed cell death (apoptosis) and the disruption of the cell cycle in cancer cells.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Several studies have demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov For example, a benzimidazole derivative known as CCL299 was shown to inhibit the growth of hepatoblastoma (HepG2) and cervical cancer (HEp-2) cells by inducing G1-phase cell cycle arrest, which was then followed by apoptosis. nih.govchiba-u.jp This G1 arrest mechanism was associated with the upregulation of key cell cycle regulators. nih.gov

Another study on a structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester, found that it blocked the cell cycle in the G2/M phase in head and neck squamous cell carcinoma (HNSCC) cell lines. nih.gov This G2/M arrest subsequently led to the activation of apoptosis. nih.gov Similarly, certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives were found to trigger cytotoxicity and apoptosis in both imatinib-sensitive and imatinib-resistant chronic myeloid leukemia (CML) cells. nih.gov Other benzimidazole derivatives have been shown to arrest the cell cycle at different phases (G1, S, or G2) depending on the specific compound and the cancer cell line being tested, highlighting the versatility of this chemical scaffold. mdpi.com The induction of apoptosis is a key desired outcome for anticancer agents, and it is often confirmed by observing DNA laddering, an increase in the sub-diploid peak in flow cytometry, and the activation of caspases. nih.gov

Modulation of Apoptotic and Anti-Apoptotic Protein Pathways

The induction of apoptosis by these compounds is orchestrated through the complex modulation of pro-apoptotic and anti-apoptotic protein pathways. The benzimidazole derivative CCL299 was found to induce G1-phase arrest and apoptosis through a mechanism involving the activation of the p53-p21 pathway. chiba-u.jp Specifically, it caused an up-regulation of phosphorylated p53 (Ser15) and p21 expression, coupled with a down-regulation of phosphorylated CDK2 (Thr160) expression. nih.gov The p53 protein is a critical tumor suppressor that can initiate cell cycle arrest and apoptosis in response to cellular stress, while p21 is a potent cyclin-dependent kinase inhibitor that enforces cell cycle arrest. nih.govchiba-u.jp

In studies of imatinib-resistant CML cells, treatment with 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives led to the activation of caspase-3/7, key executioner enzymes in the apoptotic cascade. nih.gov The study also analyzed the expression levels of pro-apoptotic genes from the BCL-2 family, such as BAX, BIM, and BAD, to confirm the engagement of the intrinsic apoptotic pathway. nih.gov Other imidazole antifungals, such as econazole, have also been shown to induce caspase-3 and -9 dependent apoptosis in breast cancer cells, which involves the Bcl-2 protein family. cabidigitallibrary.org The ability of these compounds to modulate these critical signaling pathways underscores their potential as targeted anticancer therapies.

Inhibition of Specific Cancer Cell Lines (e.g., HepG2, MCF-7)

Derivatives of the imidazole scaffold have demonstrated notable cytotoxic effects against various human cancer cell lines. Studies on 2-aryl-1H-phenanthro[9,10-d]imidazoles, which share the core imidazole structure, have shown potent activity against human breast adenocarcinoma (MCF-7) and human liver cancer (HepG2) cell lines.

In one study, these phenanthroimidazole derivatives displayed significant cytotoxicity, with some compounds exhibiting sub-nanomolar IC50 values. The effectiveness of these compounds was generally greater against MCF-7 cells compared to HepG2 cells. For instance, the para-methylphenyl derivative showed the least cytotoxicity against HepG2 cells with an IC50 of 7608.07 nM. Structure-activity relationship (SAR) analyses indicated that the addition of polar groups containing nitrogen or oxygen, such as N-acetyl or nitro groups, at the para or meta positions of the phenyl ring significantly boosted the cytotoxic activity against MCF-7 cells.

Another study synthesized a series of N-1 arylidene amino imidazole-2-thiones and evaluated their effects on MCF-7 and HepG2 cell lines, among others. nih.gov These compounds showed moderate to good antitumor activities, with one derivative, 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, being particularly potent against all tested cell lines with IC50 values below 5 μM. nih.gov Furthermore, a benzimidazole derivative, se-182, exhibited strong cytotoxic effects against both HepG2 and MCF-7 cell lines, with IC50 values of 15.58 µM and a higher value for MCF-7, respectively. jksus.org

A novel class of acetylhydrazone derivatives incorporating a 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moiety also showed promising antitumor activities against HepG2 cells, with some compounds having IC50 values ranging from 4-17 µM. drugbank.com

Interactive Data Table: Cytotoxic Activity of Imidazole Analogues

Compound TypeCell LineIC50 Value
2-aryl-1H-phenanthro[9,10-d]imidazole (para-N-phenyl acetamide)AGS0.07 nM
2-aryl-1H-phenanthro[9,10-d]imidazole (para-methylphenyl)HepG27608.07 nM
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7< 5 µM nih.gov
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHepG2< 5 µM nih.gov
se-182 (benzimidazole derivative)HepG215.58 µM jksus.org
N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazideHepG24-17 µM drugbank.com
N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazideHepG24-17 µM drugbank.com

Related Enzyme Inhibition (e.g., DHODH, GSK-3β, RBL-1-5-lipoxygenase)

The therapeutic effects of this compound analogues can often be traced to their ability to inhibit specific enzymes involved in critical cellular pathways.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA production. nih.govscbt.com Inhibition of DHODH disrupts this pathway, thereby affecting cell growth and proliferation, making it a target for cancer and autoimmune diseases. nih.govpatsnap.com While direct studies on this compound analogues are specific, the broader class of imidazole-based compounds has been explored for DHODH inhibition. nih.govnih.govnih.gov For example, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azines were identified as potent inhibitors of human DHODH. nih.govnih.gov The development of such inhibitors is of great interest for therapeutic applications in oncology, immunology, and antiviral research. scbt.com

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases and cancer. nih.govmdpi.com Imidazole-based compounds have been meticulously designed as GSK-3β inhibitors. nih.govnih.gov One study focused on an imidazole-based library to develop a single-molecule transdifferentiation initiator for human mesenchymal stem cells into neurons by targeting GSK-3β. nih.govnih.gov The inhibition of GSK-3β can prevent the degradation of β-catenin, promoting neuronal differentiation through the Wnt pathway. nih.govnih.gov The high homology of the ATP-binding site of GSK-3β with other kinases presents a challenge, making the development of selective inhibitors crucial. mdpi.com

Anticonvulsant Activities and Associated Mechanisms

The imidazole moiety is a constituent of various compounds investigated for their anticonvulsant properties. Research into novel imidazole derivatives has shown their potential in managing seizures. For instance, a study on 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime ester derivatives led to the evaluation of their anticonvulsant activity. ijpbs.com While the specific mechanisms for this compound analogues are not extensively detailed in the provided context, the general approach involves modifying the core imidazole structure to enhance its anticonvulsant efficacy. The discovery of a structurally novel class of potent and preclinically safe anticonvulsants, starting from milacemide, highlights the potential of developing new antiepileptic agents from related chemical scaffolds. nih.gov

Anthelmintic Properties and Biological Evaluation

Anthelmintics are drugs that expel parasitic worms from the body. ijpbs.com Imidazole derivatives have been a cornerstone in the development of such agents. The anthelmintic activity of newly synthesized imidazole-5-one derivatives was evaluated using the Indian earthworm (Pheretima posthuma). ijpbs.com All the tested compounds in this study demonstrated anthelmintic activity. ijpbs.com Another study synthesized a series of 3,5-diiodo-4-(5-nitro-1H-2-imidazolyl)benzoyl amino acids and peptides, which were then screened for their anthelmintic activity against various earthworm species. researchgate.net The results indicated that the synthesized imidazolopeptides possessed moderate to good bioactivity. researchgate.net Similarly, a study on new benzimidazole derivatives also reported significant anthelmintic activity against Pheretima posthuma. researchgate.net

Anti-inflammatory Activities and COX-2 Receptor Interactions

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process, responsible for the production of prostaglandins. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.govfrontiersin.org The imidazole and imidazoline moieties have been widely explored in the development of selective COX-2 inhibitors. nih.gov

Research has shown that certain imidazole derivatives can act as potent and selective COX-2 inhibitors. For example, one study reported an imidazoline analog with a COX-2 inhibitory activity (IC50 = 0.3 μmol/L) comparable to celecoxib. nih.gov Another series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were designed as selective COX-2 inhibitors, with docking studies revealing effective hydrogen bonding with key residues in the COX-2 active site. researchgate.net The anti-inflammatory effect of these compounds is often evaluated in vivo using models like the carrageenan-induced rat paw edema assay. nih.gov

Interactive Data Table: COX-2 Inhibitory Activity of Imidazole Analogues

Compound TypeCOX-2 IC50Selectivity Index (COX-1/COX-2)
Imidazoline analog0.3 µM nih.govNot specified
5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole0.71 µM researchgate.net115 researchgate.net
1,2,3-triazole and benzenesulfonamide hybrids0.04 µM researchgate.net329 researchgate.net

Investigation of DNA Interactions

The imidazole ring is a structural component in many molecules that can interact with and cleave DNA. nih.gov Metal complexes of imidazole derivatives, in particular, have been studied for their ability to bind to DNA. Two water-soluble palladium(II) complexes containing imidazole-phenanthroline ligands were investigated for their interaction with calf thymus DNA. nih.govresearchgate.net The results showed that these complexes could bind to DNA through different modes, including groove binding and intercalation. nih.govresearchgate.net One complex, Pd(phen)(FIP)2, exhibited a higher binding constant and was found to intercalate into the DNA structure, while [Pd(FIP)2]Cl2 was suggested to bind via groove binding. nih.govresearchgate.net Such interactions with DNA are a key mechanism for the anticancer activity of many compounds. nih.gov

Computational Approaches in the Study of 2 Phenoxymethyl 1h Imidazole Systems

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-(phenoxymethyl)-1H-imidazole, QSAR studies are pivotal in identifying the key molecular features that govern their therapeutic effects.

The process involves calculating a wide range of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties. The goal is to develop a robust statistical model that can accurately predict the activity of new, unsynthesized analogs. Studies on related imidazole (B134444) and benzimidazole (B57391) structures have successfully employed methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to build these models. biointerfaceresearch.comnih.gov

A typical 2D-QSAR model is represented by a linear equation where the biological activity (e.g., pIC50) is a function of several descriptors. For instance, a model might reveal that increased hydrophobicity and the presence of specific electronic features on the phenoxy ring enhance activity, while steric bulk in another region is detrimental. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the steric and electrostatic fields surrounding the aligned molecules. mdpi.com These models generate contour maps that visualize regions where modifications to the this compound scaffold would likely lead to improved biological activity.

Table 1: Common Molecular Descriptors in QSAR Studies of Imidazole Analogs
Descriptor ClassDescriptor ExamplePhysicochemical Significance
ElectronicHOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons, influencing reactivity and interaction with targets. researchgate.net
TopologicalWiener IndexDescribes molecular branching and size.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Quantifies the hydrophobicity of the molecule, affecting its solubility and membrane permeability.
Steric / GeometricalMolar Refractivity (MR)Represents the volume occupied by the molecule, indicating potential for steric hindrance at a binding site.
ThermodynamicHeat of Formation (ΔHf)Indicates the energetic stability of the molecule. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when it binds to a specific receptor, typically a protein or enzyme. For this compound derivatives, docking studies are essential for elucidating their mechanism of action at the atomic level. daneshyari.com This technique allows researchers to visualize how these compounds fit into the active site of a biological target and to analyze the key intermolecular interactions responsible for binding.

The process begins with the three-dimensional structures of both the ligand and the target protein, which is often obtained from crystallographic data. Docking algorithms then systematically explore various possible conformations and orientations of the ligand within the receptor's binding pocket, calculating a "binding score" or "binding energy" for each pose. arabjchem.org Lower binding energy values typically indicate a more favorable and stable interaction.

Analysis of the top-ranked docking poses reveals crucial interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and specific amino acid residues of the target. For example, docking studies on imidazole derivatives have identified key hydrogen bonds between the imidazole nitrogen atoms and residues like asparagine or serine in an enzyme's active site. nih.gov The phenoxymethyl (B101242) group might be positioned within a hydrophobic pocket, interacting with leucine (B10760876) or valine residues. This detailed understanding of ligand-target interactions is invaluable for structure-based drug design, guiding the modification of the parent scaffold to enhance binding affinity and selectivity. nih.gov

Table 2: Examples of Molecular Docking Targets for Imidazole-Based Compounds
Target EnzymeTherapeutic AreaKey Interacting Residues (Example)Predicted Interactions
DNA Gyrase BAntimicrobialAsp49, Thr164Hydrogen bonding, hydrophobic interactions. nih.gov
GlcN-6-P SynthaseAntimicrobialSer347, Gly301, Ala400Hydrogen bonding with the imidazole core. daneshyari.com
CYP51 (Sterol 14α-demethylase)Antifungal/AntiprotozoalHeme iron, hydrophobic pocket residuesCoordination of imidazole nitrogen to the heme iron; hydrophobic packing. nih.gov
SARS-CoV-2 Main ProteaseAntiviralHis41, Cys145, Glu166Hydrogen bonding and π-π stacking. nih.gov

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing critical insights into the stability and flexibility of the ligand-protein complex. For a this compound derivative identified through docking, an MD simulation can validate the predicted binding pose and assess its stability in a simulated physiological environment.

Starting from the docked complex, the system is solvated in a water box with ions to mimic cellular conditions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds.

Several key metrics are analyzed to evaluate the stability of the complex. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms tracks conformational changes from their initial positions; a stable RMSD value suggests the complex has reached equilibrium. The Root Mean Square Fluctuation (RMSF) identifies the flexibility of specific amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand. Furthermore, MD simulations can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which provide a more accurate estimation of binding affinity than docking scores alone.

Table 3: Key Metrics Analyzed in Molecular Dynamics Simulations
MetricDescriptionIndication of Stability
Root Mean Square Deviation (RMSD)Measures the average deviation of atoms (e.g., protein backbone or ligand) from a reference structure over time.A low, stable RMSD plateau suggests the complex is conformationally stable.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Low RMSF values for binding site residues indicate stable interactions with the ligand.
Radius of Gyration (Rg)Measures the overall compactness of the protein structure.A stable Rg value indicates the protein is not undergoing major unfolding or conformational changes.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.Persistent hydrogen bonds throughout the simulation confirm their importance for binding stability.

Virtual Screening for Lead Compound Identification

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. This approach is particularly effective for discovering novel lead compounds based on the this compound scaffold. By screening thousands or even millions of molecules in silico, researchers can prioritize a smaller, more manageable number for experimental testing.

There are two primary types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A library of compounds, which can include derivatives of this compound, is docked into the target's binding site. The compounds are then ranked based on their docking scores and predicted binding interactions. The top-scoring molecules, or "hits," are selected for further investigation.

The workflow typically involves preparing a large compound library, filtering it based on desirable drug-like properties (such as Lipinski's rule of five), performing the screening, and finally, visually inspecting the top hits to select a diverse set of promising candidates for synthesis and biological evaluation.

Prediction of Chemical Reactivity and Stability

Understanding the chemical reactivity and stability of this compound derivatives is crucial for predicting their metabolic fate, potential for degradation, and mechanism of action. Quantum mechanics calculations, particularly those based on Density Functional Theory (DFT), are widely used for this purpose. nih.govdntb.gov.ua

DFT calculations can determine the electronic structure of a molecule with high accuracy, providing valuable information about its reactivity. nih.gov One of the most common approaches is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. chemrxiv.org

By mapping the distribution of the HOMO and LUMO across the this compound structure, researchers can predict the most likely sites for nucleophilic and electrophilic attack. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack) regions of the molecule. mdpi.com

Table 4: Key Reactivity Descriptors Derived from DFT Calculations
DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Indicates electron-donating ability; higher energy corresponds to greater reactivity towards electrophiles. nih.gov
LUMO Energy (ELUMO)-Indicates electron-accepting ability; lower energy corresponds to greater reactivity towards nucleophiles. nih.gov
Energy Gap (ΔE)ELUMO - EHOMORepresents chemical reactivity and stability. A smaller gap implies higher reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Harder molecules have larger energy gaps.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.

Future Perspectives and Emerging Research Directions

Development of Multitarget-Directed Ligands

The development of multitarget-directed ligands (MTDLs) is a promising strategy in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. The core idea behind MTDLs is to design a single molecule that can interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Derivatives of 2-(phenoxymethyl)-1H-benzimidazole, a structurally similar analog to 2-(phenoxymethyl)-1H-imidazole, have shown potential as MTDLs. For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been investigated for their combined antiproliferative, antifungal, and antibacterial activities. nih.gov Research in this area has indicated that modifications to the phenoxymethyl (B101242) and benzimidazole (B57391) rings can modulate the biological activity of these compounds, suggesting a potential for fine-tuning their multi-target profiles.

Future research in this domain will likely focus on the rational design of this compound derivatives that can simultaneously modulate key biological targets. For example, in the context of cancer therapy, a single molecule could be engineered to inhibit both a specific cancer-promoting enzyme and a drug-efflux pump, thereby overcoming a common mechanism of resistance.

Table 1: Examples of Multi-target Activity in Structurally Related Benzimidazole Derivatives

Compound ClassTherapeutic AreaPotential TargetsReference
N-alkylated-2-(substituted phenyl)-1H-benzimidazolesInfectious Disease & CancerDihydrofolate reductase (DHFR), various bacterial and fungal targets, cancer cell proliferation pathways nih.gov

Note: This table is illustrative and based on research on structurally related benzimidazole compounds, not specifically this compound.

Exploration of Novel Biological Targets and Pathways

The exploration of novel biological targets and pathways is a critical component of expanding the therapeutic potential of this compound and its analogs. While current research on related compounds has often focused on established targets like microbial enzymes and cancer-related proteins, the unique chemical structure of this scaffold may allow for interaction with a wider range of biological molecules.

Future investigations will likely involve high-throughput screening of this compound libraries against a diverse array of biological targets. This could uncover unexpected activities and open up new avenues for therapeutic development. For example, these compounds could be tested for their ability to modulate inflammatory pathways, interfere with viral replication, or act as agonists or antagonists of specific receptors.

Furthermore, advances in chemical biology and proteomics will enable a more detailed understanding of how these molecules interact with their biological targets. Techniques such as activity-based protein profiling and chemoproteomics can be used to identify the specific proteins that bind to this compound derivatives within a complex biological system, providing valuable insights into their mechanism of action.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing drug discovery and chemical synthesis. For this compound, this integrated approach will be instrumental in accelerating the design and optimization of new derivatives with desired properties.

In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how different structural modifications will affect the binding of these compounds to their biological targets. nih.gov These computational predictions can then be used to prioritize the synthesis of the most promising candidates, saving time and resources. For instance, docking studies have been used to investigate the binding of imidazole (B134444) derivatives to enzymes like carbonic anhydrase II, providing insights into the key interactions that govern their inhibitory activity. scielo.br

On the experimental side, advanced techniques such as high-throughput synthesis and automated biological screening will allow for the rapid generation and evaluation of large libraries of this compound derivatives. The data generated from these experiments can then be fed back into the computational models to refine their predictive power, creating a powerful iterative cycle of design, synthesis, and testing.

Table 2: Computational and Experimental Methodologies in Imidazole Research

MethodologyApplicationPotential for this compound
Molecular DockingPredicting binding modes and affinities to biological targetsGuiding the design of derivatives with improved potency and selectivity
Molecular DynamicsSimulating the dynamic behavior of ligand-protein complexesUnderstanding the stability of binding and the impact of conformational changes
High-Throughput ScreeningRapidly testing large numbers of compounds for biological activityDiscovering novel biological targets and lead compounds
Combinatorial ChemistrySynthesizing large libraries of related compoundsGenerating diverse sets of derivatives for screening

Design of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. The development of environmentally benign synthetic routes for this compound and its derivatives is a key area of future research. This involves the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste and energy consumption.

Recent research has explored various green approaches for the synthesis of imidazole and benzimidazole derivatives. asianpubs.orgniscpr.res.in These include solvent-free reactions, the use of water as a solvent, and the application of recyclable catalysts such as zeolites and nanoparticles. mdpi.comnih.gov For example, one-pot syntheses of imidazole derivatives have been developed under solvent-free conditions, offering advantages such as high yields, easy setup, and mild reaction conditions. asianpubs.org

Future efforts in this area will likely focus on developing catalytic systems that are highly efficient and selective for the synthesis of this compound. This could involve the use of biocatalysts, such as enzymes, which can operate under mild conditions and with high stereoselectivity. Additionally, the use of flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, could offer further advantages in terms of safety, efficiency, and scalability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(phenoxymethyl)-1H-imidazole derivatives, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehydes with phenoxymethyl precursors under reflux conditions. For example, describes using Cu(I)-catalyzed click chemistry to introduce triazole moieties, with yields influenced by solvent polarity (e.g., DMF vs. THF) and catalyst loading. Optimization may involve varying reaction time (e.g., 12–24 hours) and temperature (60–80°C). Key steps include purification via column chromatography and validation through melting point analysis and elemental composition .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound derivatives?

  • Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • X-ray crystallography (if crystals are obtainable) provides absolute configuration, as seen in for related imidazole derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and stability of this compound derivatives?

  • Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. used this approach to correlate calculated dipole moments with experimental solubility data. Researchers should validate computational results against experimental spectroscopic data (e.g., NMR chemical shifts) to refine basis set selection .

Q. What strategies resolve contradictions between in silico docking predictions and in vitro cytotoxicity results for EGFR inhibition?

  • Answer :

  • Docking Validation : Re-dock co-crystallized ligands (e.g., erlotinib) to ensure scoring function accuracy .
  • Assay Conditions : Check cell line specificity (e.g., A549 vs. HeLa) and incubation time, as found discrepancies due to off-target effects in kinase assays .
  • Mutagenesis Studies : Test binding affinity in EGFR mutants (e.g., T790M) to validate docking poses .

Q. How do structure-activity relationship (SAR) studies guide the design of this compound derivatives for xanthine oxidase inhibition?

  • Answer : SAR analysis in revealed that electron-withdrawing groups (e.g., -NO₂ at R2) enhance inhibitory activity by stabilizing enzyme interactions. Key steps:

  • Synthesize derivatives with varied substituents (e.g., halogens, methoxy).
  • Test IC₅₀ values in enzymatic assays.
  • Use QSAR models to predict activity for unexplored substituents .

Q. What methodologies are recommended for ADMET profiling of this compound derivatives in drug discovery?

  • Answer :

  • In Silico Tools : SwissADME for bioavailability radar plots; ProTox-II for toxicity prediction.
  • In Vitro Assays : Caco-2 permeability, microsomal stability (e.g., t₁/₂ >30 min preferred).
  • highlights correlations between logP values (<3.5) and reduced hepatotoxicity risk .

Q. How can low yields or by-products in the synthesis of this compound derivatives be mitigated?

  • Answer :

  • Catalyst Screening : Switch from Cu(I) to Ru-based catalysts to reduce side reactions in click chemistry steps .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Chromatography : Employ gradient elution (hexane → ethyl acetate) for better separation of regioisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.